2-Chloroethylamine
CAS No.: 689-98-5
Cat. No.: VC1667518
Molecular Formula: C2H6ClN
Molecular Weight: 79.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 689-98-5 |
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Molecular Formula | C2H6ClN |
Molecular Weight | 79.53 g/mol |
IUPAC Name | 2-chloroethanamine |
Standard InChI | InChI=1S/C2H6ClN/c3-1-2-4/h1-2,4H2 |
Standard InChI Key | VKPPFDPXZWFDFA-UHFFFAOYSA-N |
SMILES | C(CCl)N |
Canonical SMILES | C(CCl)N |
Introduction
Physical and Chemical Properties
2-Chloroethylamine hydrochloride exists as a white to light beige crystalline powder or solid under standard conditions. It is hygroscopic, meaning it readily absorbs moisture from the air, necessitating storage under inert gas in a cool, dark place . The compound exhibits several important physical and chemical properties that are summarized in the following table:
The compound's chemical reactivity is primarily determined by its functional groups. The primary amine group acts as a nucleophile, capable of participating in various reactions including nucleophilic substitution, condensation reactions, and acid-base interactions. Meanwhile, the carbon-chlorine bond is susceptible to nucleophilic attack, making the compound valuable for further functionalization through substitution reactions .
Synthesis Methods
The synthesis of 2-Chloroethylamine hydrochloride can be achieved through several routes, with the most common methods involving the transformation of ethanolamine. According to the available literature, two primary synthesis pathways are employed :
From Ethanolamine and Thionyl Chloride
This method involves the reaction of ethanolamine hydrochloride with thionyl chloride. The reaction proceeds through the formation of an intermediate chlorosulfite ester, which undergoes intramolecular displacement to yield 2-chloroethylamine hydrochloride. This approach is widely employed in laboratory and industrial settings due to its efficiency and relatively straightforward procedure .
From Ethanolamine and Hydrogen Chloride
An alternative synthesis route involves the direct reaction of ethanolamine with hydrogen chloride. This method typically requires subsequent treatment with a chlorinating agent to convert the hydroxyl group to a chloride. Though potentially simpler in concept, this method may require more careful control of reaction conditions to achieve high yields and purity .
Both synthetic routes require careful handling of reagents and products due to the corrosive nature of the materials involved and the potential for side reactions. The choice between these methods often depends on factors such as available starting materials, scale of production, and required purity of the final product .
Applications
2-Chloroethylamine hydrochloride has found extensive applications across various fields, ranging from pharmaceutical synthesis to polymer chemistry. Its versatility as a chemical intermediate makes it valuable in numerous industrial and research contexts .
Pharmaceutical Applications
One of the most significant applications of 2-Chloroethylamine hydrochloride is in the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of several important drugs :
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It is utilized in the production of antitumor and antiviral medications, contributing to the development of treatments for cancer and viral infections .
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Specifically, it serves as an intermediate in the synthesis of Ifosfamide, a cytotoxic, antineoplastic agent used in cancer treatment .
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It is also employed in the production of Fluvoxamine maleate, an antidepressant medication used to treat obsessive-compulsive disorder and other psychiatric conditions .
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The compound is used as a reagent in the synthesis of 6-desfluoroquinolones, which show potential as anti-HIV drugs .
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It contributes to the development of ellipticine derivatives, which have been investigated as anticancer agents .
The pharmaceutical applications of 2-Chloroethylamine hydrochloride underscore its importance in medicinal chemistry and drug development, where its reactive functional groups enable key transformations in the synthesis of complex bioactive molecules .
Chemical Research and Organic Synthesis
In the realm of chemical research and organic synthesis, 2-Chloroethylamine hydrochloride serves as a versatile building block for creating diverse chemical compounds :
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It is frequently employed to introduce aminoethyl groups into various molecular frameworks .
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The compound facilitates the exploration of new chemical reactions and synthetic pathways due to its dual functionality .
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It is used in the preparation of novel Schiff base ligands, which can be immobilized on silica gels to create materials for removing metal ions like Ni²⁺ and Co²⁺ from contaminated water .
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It enables the synthesis of N-(2-chloroethyl)-benzaldimine and similar compounds of research interest .
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The compound is employed as a derivatizing reagent for amino acids, dipeptides, and nucleotides, facilitating their analysis and manipulation in biochemical research .
These applications in chemical research highlight the compound's utility as a tool for exploring chemical reactivity and developing new synthetic methodologies .
Agrochemical Development
In the agricultural sector, 2-Chloroethylamine hydrochloride contributes to the development of agrochemicals that enhance crop protection and agricultural productivity :
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It is used in the formulation of herbicides and pesticides, providing key structural elements that confer biological activity .
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The compound's reactive nature allows for its incorporation into complex agrochemical molecules with targeted pest control properties .
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Its application in this field supports efforts to develop more effective and selective crop protection agents, addressing challenges in modern agriculture .
Polymer Chemistry
2-Chloroethylamine hydrochloride plays a significant role in polymer chemistry, contributing to the development of specialty polymers with enhanced properties :
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It is utilized in the production of coatings, adhesives, and sealants with improved durability and performance characteristics .
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The compound enables the functionalization of polymers through the introduction of amino groups, which can alter surface properties, reactivity, and compatibility with other materials .
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It is specifically employed in the derivatization of natural polymers such as alginate via aminoethylation to form aminoethyl alginate .
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It facilitates the modification of starch to create aminoethyl (AE-St) starch derivatives with altered properties and applications .
These applications in polymer chemistry demonstrate the compound's utility in creating materials with customized properties for specific industrial needs .
Biochemical Applications
In biochemistry, 2-Chloroethylamine hydrochloride serves important functions in the study and manipulation of biological molecules :
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It is used to modify proteins and peptides, enabling investigations into their structure-function relationships .
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The compound aids in the study of biological processes by providing a means to introduce specific chemical modifications into biomolecules .
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It contributes to the development of biopharmaceuticals by facilitating the creation of modified biological molecules with enhanced therapeutic properties .
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Its use as a derivatizing reagent for amino acids, dipeptides, and nucleotides supports analytical techniques in biochemical research .
These biochemical applications underscore the compound's value in advancing our understanding of biological systems and developing new approaches to treating disease .
Current Research and Future Prospects
Current research involving 2-Chloroethylamine hydrochloride continues to expand its applications across various fields. Recent developments highlight several promising areas where this compound is making significant contributions :
Advanced Pharmaceutical Applications
Researchers are exploring novel pharmaceutical applications of 2-Chloroethylamine hydrochloride, particularly in the development of targeted drug delivery systems and specialized therapeutic agents . The compound's ability to form covalent bonds with specific biological targets makes it valuable for creating drugs with enhanced selectivity and reduced side effects.
Environmental Remediation
The use of 2-Chloroethylamine hydrochloride in the preparation of Schiff base ligands for metal ion removal from contaminated water represents an emerging environmental application . This approach offers an inexpensive method for addressing water pollution issues, with potential for broader implementation in environmental remediation efforts.
Advanced Materials Development
In materials science, 2-Chloroethylamine hydrochloride is being investigated for its potential in creating advanced functional materials with specific properties . The modification of natural polymers like alginate and starch using this compound opens pathways to biodegradable materials with tailored characteristics for applications in medicine, agriculture, and consumer products.
Carbohydrate Chemistry
Research involving the reaction of glycosylisothiocyanates with 2-Chloroethylamine hydrochloride has led to the synthesis of novel N-nucleoside analogues . These compounds, such as N,N'-bis(per-O-acetyl–β-glycopyranosyl)-N-(2-thiazolin-2-yl)thioureas, exhibit interesting structural features including strong chelated structures due to intramolecular hydrogen bonding. This research opens new avenues in carbohydrate chemistry with potential applications in medicinal chemistry and materials science .
These ongoing research directions suggest a promising future for 2-Chloroethylamine hydrochloride in addressing challenges across multiple disciplines, from healthcare to environmental protection and materials development .
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